molecular formula C20H25FN2O2S B2606858 1-(4-Fluorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea CAS No. 2034256-28-3

1-(4-Fluorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea

Cat. No. B2606858
M. Wt: 376.49
InChI Key: BRQWOYGQWCCJEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea is a useful research compound. Its molecular formula is C20H25FN2O2S and its molecular weight is 376.49. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

One research application of urea derivatives, similar to the chemical structure mentioned, involves the study of their reactions with methylolphenols under acidic conditions. This research explored the potential for synthesizing alternative copolymers of urea and phenol, providing insights into the reactivity of urea with various phenolic compounds in acidic conditions (Tomita & Hse, 1992).

Biochemical Evaluation

Another application is in the biochemical evaluation of urea derivatives for their potential as acetylcholinesterase inhibitors. This research aimed at optimizing the spacer length and evaluating the impact of conformational flexibility on inhibitory activities, contributing to the development of treatments for diseases related to acetylcholinesterase activity (Vidaluc et al., 1995).

Radiopharmaceutical Synthesis

Urea derivatives are also explored for their use in synthesizing potent nonpeptide CCR1 antagonists, labeled with fluorine-18 for PET imaging. This research highlights the synthesis process and potential application in visualizing biological targets via PET imaging (Mäding et al., 2006).

Organic Chemistry Applications

In organic chemistry, urea and its derivatives are used in various synthetic pathways, such as in the single-pot synthesis of hydroxamic acids and ureas from carboxylic acids without racemization, showcasing the versatility of urea in synthetic organic chemistry (Thalluri et al., 2014).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O2S/c1-14(24)17-8-9-18(26-17)20(10-2-3-11-20)13-23-19(25)22-12-15-4-6-16(21)7-5-15/h4-9,14,24H,2-3,10-13H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQWOYGQWCCJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)NCC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea

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